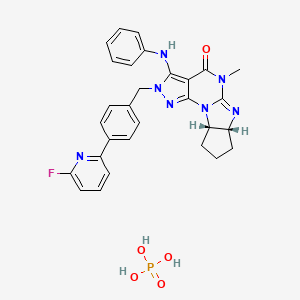
PDE1-IN-1 (phosphate)
Overview
Description
PDE1-IN-1 (phosphate) is related to the enzyme Phosphodiesterase 1 (PDE1), which is known as calcium and calmodulin-dependent phosphodiesterase . PDE1 has three subtypes: PDE1A, PDE1B, and PDE1C, which exhibit different affinities for cAMP and cGMP . A mutant termed pde1 (phosphate-deficiency sensitive 1) has been identified, which shows hypersensitive phosphate-deficiency-induced growth inhibition of primary roots . PDE1 encodes a hydroxyphenylpyruvate reductase with rare activity in vitro and is repressed by phosphate deficiency .
Scientific Research Applications
Cancer Research Application
ITI-214 has been studied for its effects on tumor growth and the tumor microenvironment. In a study involving E0771 tumor-bearing C57Bl/6 mice, ITI-214 was measured for its impact on tumor growth, composition of the tumor microenvironment, and survival rates. The study found that tumor growth in mice treated with ITI-214 was similar to that of the control group .
Heart Failure Treatment
ITI-214 has shown positive results in patients with heart failure with reduced ejection fraction (HFrEF). It functions as an inodilator, improving cardiac output by increasing heart contractility and decreasing vascular resistance. This dual action is particularly beneficial in treating heart conditions .
Memory Improvement
In preclinical studies, ITI-214 has demonstrated the ability to improve memory processes across various stages, including acquisition, consolidation, and retrieval. It has shown effectiveness across a broad dose range without disrupting the antipsychotic-like activity of clinical medications like risperidone .
Mechanism of Action
Target of Action
ITI214, also known as PDE1-IN-1 (phosphate), ITI-214, Lenrispodun phosphate, or ITI-214 phosphate, primarily targets the Phosphodiesterase-1 (PDE1) enzyme . The PDE1 enzyme plays a crucial role in the breakdown of cyclic nucleotides (cAMP, cGMP), which are important intracellular signaling molecules .
Mode of Action
ITI214 works by inhibiting the PDE1 enzyme, thereby slowing the breakdown of cyclic nucleotides (cAMP, cGMP). This allows these molecules to build up in the cells and exert important functions . By inhibiting PDE1, ITI214 can improve cardiac output by increasing heart contractility and decreasing vascular resistance .
Biochemical Pathways
ITI214 exerts its effects via distinct pathways, one of which involves adenosine A2B receptor signaling . This pathway has been previously shown to be cardioprotective . ITI214 increases cardiac contractility without increasing intracellular calcium
Pharmacokinetics
It is noted that iti214 has been tested in patients with chronic systolic heart failure with reduced ejection fraction (hfref) and was generally well tolerated .
Result of Action
The molecular and cellular effects of ITI214’s action include improved cardiac function by enhancing cardiac contractility and dilating systemic arteries without inducing abnormal heart rhythms . In addition, ITI214 has been shown to modulate immune cell function by altering cell migration and key cytokines .
Action Environment
Further investigation of acute and chronic PDE-1 inhibition with ITI214 in various patient populations is warranted .
Future Directions
PDE1-IN-1 (phosphate) has potential therapeutic implications. For instance, PDE1 inhibition may be therapeutically useful in reversing aspects of age-related vascular smooth muscle cell (VSMC) dysfunction by potentiating NO-cGMP signaling, preserving microvascular function, and decreasing senescence . Further investigations should determine whether PDE1 improves inhibitory control in target populations such as individuals with attention deficit hyperactivity disorder .
properties
IUPAC Name |
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN7O.H3O4P/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21;1-5(2,3)4/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3;(H3,1,2,3,4)/t22-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIAAFIYOPWWJL-RFPXDPOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=N[C@H]4[C@@H]3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN7O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1642303-38-5 | |
| Record name | Lenrispodun phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642303385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LENRISPODUN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP683YZB8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



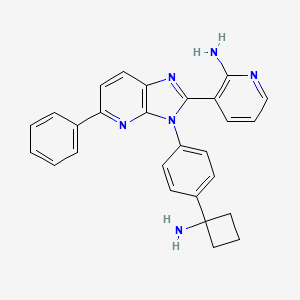
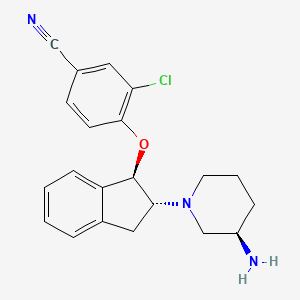
![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)
![(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B560097.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
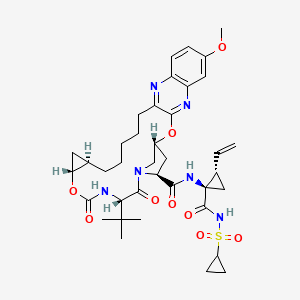
![N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide](/img/structure/B560102.png)
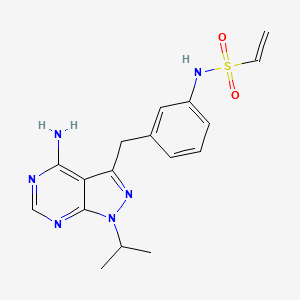


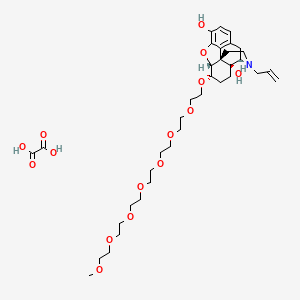
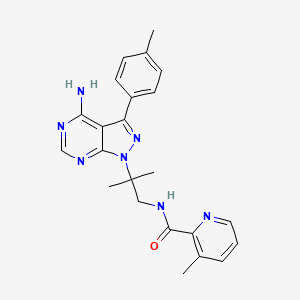
![6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine](/img/structure/B560111.png)